2-amino-N-(2-ethylphenyl)benzamide

Catalog No.
S690501
CAS No.
19562-50-6
M.F
C15H16N2O
M. Wt
240.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(2-ethylphenyl)benzamide

CAS Number

19562-50-6

Product Name

2-amino-N-(2-ethylphenyl)benzamide

IUPAC Name

2-amino-N-(2-ethylphenyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18)

InChI Key

BKOXJFYOTZYOLL-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N
2-Amino-N-(2-ethylphenyl)benzamide, also known as N-(2-ethylphenyl)anthranilamide or N-(2-ethylphenyl)-1,2-benzenedicarboxamide, is an organic compound with a molecular formula of C17H17NO2. It is a white crystalline solid with a melting point of 197-199°C and a molecular weight of 267.32 g/mol. 2-Amino-N-(2-ethylphenyl)benzamide is commonly used as a model compound for the synthesis of a variety of anthranilamides, which exhibit a wide range of biological activities.
2-Amino-N-(2-ethylphenyl)benzamide is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol. It is stable under normal conditions but can decompose when exposed to high temperatures or strong acids or bases. The compound is prone to oxidation and has a low vapor pressure.
The synthesis of 2-Amino-N-(2-ethylphenyl)benzamide can be achieved through several methods, including the reaction of 2-ethylbenzoic acid with ammonium hydroxide, the reaction of ethyl anthranilate with bromine in the presence of hydrochloric acid, and the reaction of 2-ethylbenzoyl chloride with anthranilic acid. The purity and structure of the compound can be confirmed through various characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
2-Amino-N-(2-ethylphenyl)benzamide can be quantitatively analyzed using high-performance liquid chromatography, gas chromatography, or spectrophotometric methods. These techniques allow for the detection and measurement of the compound in complex biological matrices or environmental samples.
The biological properties of 2-Amino-N-(2-ethylphenyl)benzamide have been extensively studied, and it has been found to exhibit various pharmacological and biological activities. The compound has been shown to possess antitumor, antioxidant, anti-inflammatory, and antimicrobial properties. It has also been demonstrated to have an inhibitory effect on the activity of enzymes such as tyrosinase and acetylcholinesterase.
The toxicity profile of 2-Amino-N-(2-ethylphenyl)benzamide has been investigated, and it has been found to exhibit low toxicity levels. However, this does not mean that the compound is entirely safe, and sufficient safety precautions should be taken when handling it in scientific experiments.
2-Amino-N-(2-ethylphenyl)benzamide has been used as a model compound in several scientific experiments, including in vitro and in vivo studies, to determine its biological activities and pharmacological potentials. The compound has also been used in the development of various drugs and novel therapeutic agents.
Research on 2-Amino-N-(2-ethylphenyl)benzamide is ongoing and has expanded to various fields of study, including medicinal chemistry, biology, and environmental science. New discoveries and applications continue to emerge, highlighting its potential in various areas.
2-Amino-N-(2-ethylphenyl)benzamide has significant implications in various fields of research and industry. In medicinal chemistry, the compound has the potential for developing new drugs and drug-like molecules with improved pharmacological properties. In environmental science, it can be used as a model compound to investigate the fate and effects of emerging pollutants in aquatic and terrestrial ecosystems.
Despite its potential, there are still limitations to the use of 2-Amino-N-(2-ethylphenyl)benzamide in scientific research. The compound's low solubility in water and limited bioavailability have posed significant challenges to its utilization in drug development. However, efforts continue towards improving its water solubility, bioavailability, and pharmacological properties. Future research should also focus on exploring the compound's potential in various fields, including drug discovery, environmental science, and analytical chemistry.
- Investigation of the potential of 2-Amino-N-(2-ethylphenyl)benzamide in the treatment of other diseases
- Exploration of the molecular mechanism underlying the compound's biological activities
- Development of improved synthesis routes for the compound and its analogs
- Study of the compound's pharmacokinetics and metabolic pathways
- Evaluation of the compound's potential as a drug carrier in drug delivery systems
- Examination of the compound's environmental fate and effects in various ecosystems
- Investigation of the compound's role in inhibiting the activity of other enzymes and targets
- Development of analytical methods for the detection and quantification of the compound and its metabolites in biological and environmental samples
- Study of the compound's interaction with other drugs and potential drug-drug interactions
- Exploration of the compound's potential as a starting material for the synthesis of novel drug-like molecules.

XLogP3

2.9

Wikipedia

2-Amino-N-(2-ethylphenyl)benzamide

Dates

Modify: 2023-08-15

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